5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid
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Description
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid involves various strategies. For instance, the synthesis of a structurally similar compound, 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was achieved through a method that has been developed to study the electronic and spatial structure of the new biologically active molecule . Another related compound, 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid, was prepared by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2, which was then coupled with various amines to yield the desired carboxamides . Additionally, the synthesis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid involved spectroscopic methods and density functional theory (DFT) calculations for structural elucidation .
Molecular Structure Analysis
X-ray crystallography has been a valuable tool in determining the molecular structure of these compounds. For example, the crystal structure of the 4-fluoro derivative was analyzed and found to exist in a monoclinic P21/c space group . Similarly, the crystal structure of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene was determined to be triclinic, with specific unit cell constants, revealing the positions of the morpholinyl and p-chlorophenyl groups on the thiophene ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are varied. The synthesis of the 4-fluoro derivative included crystallization from acetonitrile , while the preparation of the 5-chloro-2-(thiophen-2-yl) derivative involved a coupling reaction with amines . The improved synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, a potential antisenility agent, involved the use of a Vilsmeier-Haack reagent and subsequent displacement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied through various analyses. Hirshfeld surface analysis was used to study intermolecular interactions in the crystal of the 4-fluoro derivative . DFT studies, including calculations of polarizability, hyperpolarizabilities, and thermodynamic properties, were conducted for the novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid to explore its nonlinear optical properties and thermal behavior . The crystallographic study of the 2,5-bis(morpholino) derivative provided insights into its density and molecular geometry .
Scientific Research Applications
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a biochemical compound with the molecular formula C9H10ClNO5S2 and a molecular weight of 311.76 . It’s primarily used for research purposes .
Thiophene derivatives, such as the one you mentioned, are essential heterocyclic compounds that show a variety of properties and applications . Here are some potential applications of thiophene derivatives:
- Industrial Chemistry and Material Science : Thiophene derivatives are utilized as corrosion inhibitors .
- Organic Semiconductors : Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
- Organic Field-Effect Transistors (OFETs) : They are used in the fabrication of OFETs .
- Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of OLEDs .
- Pharmacological Properties : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Nonsteroidal Anti-Inflammatory Drug (NSAID) : For example, suprofen has a 2-substituted thiophene framework and is known as an NSAID .
While specific applications for “5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid” are not readily available, the compound is used for research purposes . It’s a biochemical often used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions .
properties
IUPAC Name |
5-chloro-3-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S2/c10-7-5-6(8(17-7)9(12)13)18(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTUGMIATWHWJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181657 |
Source
|
Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid | |
CAS RN |
948015-50-7 |
Source
|
Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948015-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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